molecular formula C16H16O4 B2427971 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol CAS No. 1225905-22-5

1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol

Cat. No. B2427971
CAS RN: 1225905-22-5
M. Wt: 272.3
InChI Key: CWRLBMQWLIXCTN-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol, also known as safrole alcohol, is an organic compound that belongs to the class of phenylpropenes. It is commonly found in the oils of various plants, including sassafras, cinnamon, and nutmeg. Safrole alcohol has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Scientific Research Applications

  • Synthetic Intermediate for Pharmaceuticals : This compound has been identified as a valuable raw material in the enantioselective synthesis of pharmaceuticals like epinephrine, norepinephrine, and isoproterenol. Enantioselective reductions of related compounds have been achieved with excellent yields and enantiomeric excesses, indicating its potential in asymmetric synthesis (Antunes et al., 2004).

  • Structural and Computational Analysis for Biological Applications : The compound has been studied for its potential in cardiovascular disease (CVD) treatment, particularly through the inhibition of the myeloperoxidase enzyme. Its synthesis, structural characterization, and computational analysis using DFT calculations suggest its utility in biological applications (Jayaraj & Desikan, 2020).

  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial activity. Certain substituted phenyl derivatives have been found to exhibit good antibacterial and antifungal activity, highlighting its potential in developing new antimicrobial agents (Kottapalle & Shinde, 2021).

  • Biocatalytic Production for Drug Intermediates : The compound, in its enantiomerically pure form, is significant for the production of various drug intermediates. Optimized biocatalytic production using Lactobacillus senmaizuke has been achieved, which is important for synthesizing antihistamines like diphenhydramine hydrochloride and loratadine (Kavi et al., 2021).

  • Analytical Techniques for Natural Product Identification : Advanced analytical techniques like NMR, MS, and X-ray diffractometry have been used to identify and refine natural products related to this compound, demonstrating its importance in the field of natural product chemistry (Vinokur et al., 2017).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-5-2-11(3-6-13)8-14(17)12-4-7-15-16(9-12)20-10-19-15/h2-7,9,14,17H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRLBMQWLIXCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol

CAS RN

1225905-22-5
Record name 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-ol
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